Benzanilide, 2'-(((3-pyridylmethyl)amino)oxalyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzanilide, 2’-(((3-pyridylmethyl)amino)oxalyl)- is a complex organic compound that belongs to the class of benzanilides. Benzanilides are known for their diverse applications in pharmaceuticals and agrochemicals due to their bioactive properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzanilides, including 2’-(((3-pyridylmethyl)amino)oxalyl)-benzanilide, typically involves the condensation of carboxylic acids with amines. One common method is the diversity-oriented synthesis (DOS) approach, which allows for the creation of a wide range of hydroxylated benzanilides with excellent regioselectivity . This method often employs catalysts such as Ru(II) and Pd(II) to achieve high yields and good tolerance of functional groups .
Industrial Production Methods
Industrial production of benzanilides may involve large-scale synthesis using similar condensation reactions. The choice of catalysts and reaction conditions can be optimized to ensure high efficiency and minimal side reactions. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzanilide, 2’-(((3-pyridylmethyl)amino)oxalyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups into the molecule, enhancing its bioactivity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzanilides with different functional groups.
Wissenschaftliche Forschungsanwendungen
Benzanilide, 2’-(((3-pyridylmethyl)amino)oxalyl)- has several scientific research applications:
Chemistry: It is used in the synthesis of small molecule libraries for drug discovery.
Biology: The compound’s bioactive properties make it a valuable tool for studying biological pathways and interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial products due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of benzanilide, 2’-(((3-pyridylmethyl)amino)oxalyl)- involves its interaction with specific molecular targets. The presence of the pyridylmethyl and oxalyl groups allows the compound to bind to enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroxylated Benzanilides: These compounds have hydroxyl groups that enhance their bioactivity and are used in similar applications.
Substituted Benzanilides: Compounds with various substituents on the benzanilide core can have different properties and applications.
Uniqueness
Benzanilide, 2’-(((3-pyridylmethyl)amino)oxalyl)- is unique due to the presence of both the pyridylmethyl and oxalyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
85080-26-8 |
---|---|
Molekularformel |
C21H17N3O3 |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
N-[2-[2-oxo-2-(pyridin-3-ylmethylamino)acetyl]phenyl]benzamide |
InChI |
InChI=1S/C21H17N3O3/c25-19(21(27)23-14-15-7-6-12-22-13-15)17-10-4-5-11-18(17)24-20(26)16-8-2-1-3-9-16/h1-13H,14H2,(H,23,27)(H,24,26) |
InChI-Schlüssel |
PLLHUDKOEPXNLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)C(=O)NCC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.